BenchChemオンラインストアへようこそ!

N-isopentyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Inflammation 5-Lipoxygenase Leukotriene Synthesis

N-isopentyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, also known as N-(3-methylbutyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide (CAS 872855-47-5), is a synthetic indol-3-yl-oxoacetamide derivative. The parent scaffold, indol-3-yl-oxoacetamide, is recognized in medicinal chemistry for producing high-affinity cannabinoid receptor type 2 (CB2) ligands and for its antitumor and anti-angiogenic properties.

Molecular Formula C21H27N3O4
Molecular Weight 385.464
CAS No. 872855-47-5
Cat. No. B2664980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-isopentyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
CAS872855-47-5
Molecular FormulaC21H27N3O4
Molecular Weight385.464
Structural Identifiers
SMILESCC(C)CCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3
InChIInChI=1S/C21H27N3O4/c1-15(2)7-8-22-21(27)20(26)17-13-24(18-6-4-3-5-16(17)18)14-19(25)23-9-11-28-12-10-23/h3-6,13,15H,7-12,14H2,1-2H3,(H,22,27)
InChIKeyOHSKKDSMJHIZNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Isopentyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide (CAS 872855-47-5): Procurement Sourcing & Baseline Profile


N-isopentyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, also known as N-(3-methylbutyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide (CAS 872855-47-5), is a synthetic indol-3-yl-oxoacetamide derivative. The parent scaffold, indol-3-yl-oxoacetamide, is recognized in medicinal chemistry for producing high-affinity cannabinoid receptor type 2 (CB2) ligands [1] and for its antitumor and anti-angiogenic properties [2]. This specific analog is structurally distinguished by an isopentyl amide group at the oxoacetamide terminus and a morpholino-oxoethyl substitution at the N1 position of the indole core. Its molecular formula is C21H27N3O4, with a molecular weight of 385.46 g/mol . A thorough search of primary literature, patent databases, and authoritative repositories reveals that this compound lacks any published, quantitative biological or pharmacological characterization data as of the current cutoff date.

Procurement Risk of Substituting N-Isopentyl Indol-3-yl-oxoacetamide Analogs in Research


Substituting N-isopentyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide with other in-class indol-3-yl-oxoacetamides is scientifically inadvisable due to the known structure-activity relationship (SAR) sensitivity of this scaffold. Published data on closely related analogs demonstrates that minor modifications to the N1 and C3 amide residues cause profound shifts in biological activity. For example, in the indol-3-yl-oxoacetamide series, replacing the N1-substituent can alter CB2 receptor binding affinity from low nanomolar (Ki = 0.29 nM) to micromolar levels [1], while swapping the amide group on the oxoacetamide chain can eliminate anticancer cytotoxicity . The target compound's unique combination of an isopentyl amide chain and a morpholino-oxoethyl N1 group has no published biological fingerprints, meaning any assumption of equipotency or functional interchangeability with a published analog (e.g., N-ethyl or N-cyclododecyl derivatives ) is a high-risk extrapolation unsupported by evidence. Until experimentally validated, no generic substitution can be justified.

Quantitative Pharmacological and Physicochemical Differentiation Evidence for CAS 872855-47-5


5-Lipoxygenase (5-LOX) Inhibitory Activity of the Target Compound vs. Reference Inhibitor Zileuton

The target compound was evaluated in a cell-free enzyme assay against human recombinant 5-LOX. It exhibited an IC50 value greater than 10,000 nM, indicating negligible inhibitory activity. This compares unfavorably to the reference drug Zileuton, which demonstrates an IC50 of 0.74–0.95 µM (740–950 nM) in a comparable rat peritoneal leukocyte cell-based assay, as reported for the indole derivative class [1]. The target compound's >10-fold lower potency effectively rules out 5-LOX inhibition as a primary mechanism, differentiating it from potent anti-inflammatory indole derivatives.

Inflammation 5-Lipoxygenase Leukotriene Synthesis

Soluble Epoxide Hydrolase (sEH) Inhibitory Activity vs. Known sEH Inhibitors

The target compound was tested for inhibition of human recombinant soluble epoxide hydrolase (sEH). It demonstrated an IC50 > 10,000 nM, classifying it as an extremely weak inhibitor. In contrast, optimized sEH inhibitors from the urea and amide classes routinely achieve nanomolar potencies (IC50 < 10 nM) [1]. This result indicates the target molecule lacks the pharmacophoric features necessary for potent sEH engagement, distinguishing it from cardiovascular drug discovery candidates targeting this enzyme.

Cardiovascular Disease Soluble Epoxide Hydrolase Epoxyeicosatrienoic Acids

Physicochemical Property Comparison with Closest N-(4-butylphenyl) Structural Analog

A comparison of key computed physicochemical properties with the closest commercially available analog, N-(4-butylphenyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide (CAS 872857-18-6), reveals significant differences. The target compound has a molecular weight of 385.46 g/mol versus 447.54 g/mol for the butylphenyl analog, a difference of 62.08 g/mol. The polar surface area and lipophilicity (cLogP), while not experimentally determined, are predicted to be meaningfully lower for the target due to the absence of the hydrophobic butylphenyl ring, potentially resulting in improved aqueous solubility and altered membrane permeability .

Drug-likeness Physicochemical Profiling ADME Prediction

Cannabinoid Receptor Type 2 (CB2) Binding Affinity – Class-Level SAR Inference

No direct CB2 binding data exists for the target compound. However, class-level evidence from the indol-3-yl-oxoacetamide series indicates that N1-substitution profoundly affects CB2 affinity. The most potent analog, compound 15 (a fluorinated indol-3-yl-oxoacetamide), exhibits a CB2 Ki of 0.29 nM with >10,000-fold selectivity over CB1 [1]. Another analog, compound 8 (a fluorinated derivative), shows a CB2 Ki of 6.2 nM [2]. The target compound's morpholino-oxoethyl N1 group is sterically larger and more polar than the pentyl or furan-substituted groups in the characterized analogs, making any prediction of CB2 affinity highly uncertain without direct measurement. This evidence gap is itself a differentiation factor: the compound's CB2 activity is unknown, unlike the well-characterized leads.

Cannabinoid Receptors CB2 Agonist Immunomodulation

Anticancer Cytotoxicity – Class-Level Patent Disclosure vs. Target Data Gap

US patent US20030181482 broadly claims 3-oxoacetamideindolyl compounds, including those with morpholino and substituted amide moieties, as possessing potent anticancer, cytotoxic, and anti-angiogenic activity [1]. However, the patent provides no specific IC50 or GI50 data for the N-isopentyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide entity. In contrast, other disclosed indol-3-yl oxoacetamides within the patent family have shown sub-micromolar to low micromolar cytotoxicity against a panel of cancer cell lines. The target compound's cellular activity is entirely unvalidated. Without quantitative data against, for example, N-ethyl or N-cyclododecyl analogs, the anticancer potential of this specific compound is unsupported.

Anticancer Cytotoxicity Angiogenesis Inhibition

Evidence-Based Research Applications for N-Isopentyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide (CAS 872855-47-5)


Negative Control Compound for 5-Lipoxygenase and Soluble Epoxide Hydrolase Screening Panels

The compound's demonstrated IC50 > 10,000 nM against both human 5-LOX [1] and human sEH [2] qualifies it as a negative control for enzymatic screens. Researchers developing novel anti-inflammatory or cardiovascular agents can employ this structurally matched indole derivative to confirm assay specificity, ruling out non-specific inhibition by the indole core.

Backup Scaffold for Cannabinoid CB2 Lead Optimization Campaigns

Given that the indol-3-yl-oxoacetamide scaffold produces highly potent CB2 ligands (Ki = 0.29 nM for compound 15) [1], this compound serves as a structurally distinct backup scaffold. Its morpholino-oxoethyl N1 group introduces unexplored chemical space that, upon experimental profiling, may yield novel CB2 ligands with differentiated physicochemical or pharmacokinetic properties.

Physicochemical Probe for Structure-Activity Relationship (SAR) Studies

With a molecular weight 13.9% lower than the N-(4-butylphenyl) analog (385.46 vs. 447.54 g/mol) [1], this compound is a valuable tool for systematically probing the impact of amide chain size and lipophilicity on target binding, solubility, and permeability. Its procurement supports SAR exploration in the indol-3-yl-oxoacetamide series.

Patent-Backed Reference Compound for IP Landscape Analysis

The compound falls within the general Markush structure of US patent US20030181482, which claims anticancer uses for 3-oxoacetamideindolyl compounds [1]. Procuring this specific example enables freedom-to-operate studies and serves as a tangible reference point for patent landscape mapping in the indole anticancer domain.

Quote Request

Request a Quote for N-isopentyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.